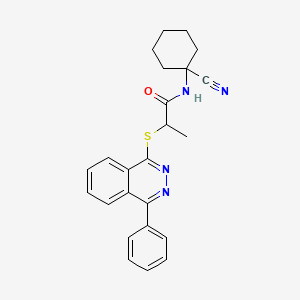![molecular formula C11H13BrClN B3018817 5'-Bromo-2',3'-dihydrospiro[cyclopropane-1,1'-indene]-3-amine hydrochloride CAS No. 1803581-78-3](/img/structure/B3018817.png)
5'-Bromo-2',3'-dihydrospiro[cyclopropane-1,1'-indene]-3-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of novel spiro compounds has been a subject of interest in recent research. In one study, a series of 2,2-dibromo-3-aryl-1'-phenyl-6’,7'-dihydrospiro[cyclopropane-1,5'-indazol]-4'(1'H)-ones derivatives were synthesized through a magnesium-mediated conjugate addition of bromoform to arylmethylene-indazolones. This process was carried out under nitrogen, and the resulting compounds were characterized using various spectroscopic methods, including 1H NMR, 13C NMR, IR spectroscopy, elemental analysis, and mass spectrometry, yielding moderate to good results .
Molecular Structure Analysis
The molecular structure of spiro compounds can be quite complex, as evidenced by the crystal structure analysis of a related compound, 2-(p-chlorophenyl)-5,8-dihydro-spiro[imidazo[2,1-b]benzo[d]thiazole-7(6H),1'-cyclohexane]. This molecule was synthesized using bromomethyl phenyl ketone and characterized by X-ray diffraction. The crystal structure revealed that the molecule consists of an essentially planar part formed by the five-membered thiazole ring and imidazole ring. The crystal belongs to the monoclinic system with a specific space group, and the final deviation factors R and R' were reported, indicating the precision of the crystallographic analysis .
Chemical Reactions Analysis
The research on spiro compounds often involves the exploration of their reactivity in various chemical reactions. Although the provided data does not detail specific reactions involving 5'-Bromo-2',3'-dihydrospiro[cyclopropane-1,1'-indene]-3-amine hydrochloride, the synthesis methods and structural analyses of related spiro compounds suggest that these molecules may undergo reactions typical for brominated aromatics and spirocyclic amines. These could include further functionalization, substitution reactions, or participation in the formation of larger, more complex molecular architectures .
Physical and Chemical Properties Analysis
The physical and chemical properties of spiro compounds are closely related to their molecular structure. The presence of bromine atoms and the spirocyclic framework can significantly influence the compound's reactivity, boiling and melting points, solubility, and stability. While the specific properties of 5'-Bromo-2',3'-dihydrospiro[cyclopropane-1,1'-indene]-3-amine hydrochloride are not detailed in the provided papers, the characterization techniques mentioned, such as NMR, IR spectroscopy, and mass spectrometry, are essential tools for determining these properties in related compounds . The crystallographic data provided for a structurally similar compound also offers insights into the solid-state properties, such as crystal packing and intermolecular interactions, which can affect the compound's melting point, solubility, and stability .
Scientific Research Applications
Synthesis and Organic Electronics
A study by Karpov et al. (2016) reports the synthesis of novel polycyano-containing organic ligands through double carbanion cleavage of 1',3'-dioxo-1',3'-dihydrospiro[cyclopropane-1,2'-indene] derivatives. These compounds exhibit potential applications in organic electronics and as components in ionic liquids due to their stable salts containing new allylic-type anions (Karpov et al., 2016).
Chemical Reactivity and Transformations
Research by Bottini and Cabral (1978) explores cycloaddition reactions of halomethylenecyclopropanes, demonstrating the formation of dispiro[2.0.2.2]octanes through dimerization and cross-cycloaddition reactions. This study provides insights into the reactivity of cyclopropane derivatives and their potential utility in synthetic chemistry (Bottini & Cabral, 1978).
Novel Spiro Derivatives Synthesis
Yan et al. (2014) describe the synthesis of a novel series of spiro[cyclopropane-indazole] derivatives via magnesium-mediated conjugate addition of bromoform to indazole precursors. The resulting compounds, characterized by various spectroscopic methods, showcase the versatility of spiro compounds in organic synthesis (Yan et al., 2014).
properties
IUPAC Name |
6-bromospiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN.ClH/c12-8-1-2-9-7(5-8)3-4-11(9)6-10(11)13;/h1-2,5,10H,3-4,6,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LELTXTMEBNUUTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC2N)C3=C1C=C(C=C3)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5'-Bromo-2',3'-dihydrospiro[cyclopropane-1,1'-indene]-3-amine hydrochloride | |
CAS RN |
1803581-78-3 |
Source


|
| Record name | 5'-bromo-2',3'-dihydrospiro[cyclopropane-1,1'-indene]-3-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B3018735.png)
![6-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B3018736.png)

![N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-4-chlorobenzamide](/img/structure/B3018738.png)
![[6-(Cyclopentyloxy)pyridin-3-yl]methanamine](/img/structure/B3018739.png)
![Ethyl 2-[2-fluoro-5-(trifluoromethyl)phenyl]-2-oxoacetate](/img/structure/B3018740.png)
![2,4-Dimethyl-2,3-dihydro-furo[3,2-c]quinoline-8-carboxylic acid](/img/structure/B3018741.png)

![2,6-difluoro-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B3018743.png)
![N-(3,4-dimethoxyphenethyl)-4-(6-((4-fluorobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B3018746.png)
![2-(2-Chloropropanoyl)-1,3,4,5,6,7,8,8a-octahydrocyclohepta[c]pyrrole-3a-carbonitrile](/img/structure/B3018747.png)
![7-Methyl-2-(2-morpholinoethyl)-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3018748.png)

![2-(4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B3018750.png)